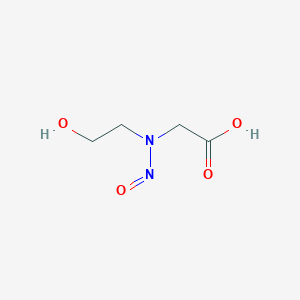

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine

Descripción

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(nitroso)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c7-2-1-6(5-10)3-4(8)9/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLVGMHDHVCTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CC(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230397 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80556-89-4 | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080556894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine typically involves the reaction of ethanolamine with nitrous acid. The reaction conditions include maintaining a low temperature to control the formation of the nitrosamine and prevent the decomposition of reactants. The process can be summarized as follows:

- The reaction mixture is stirred, and the product is extracted using an organic solvent such as dichloromethane.

- The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired nitrosamine.

Ethanolamine: is reacted with in an acidic medium (usually hydrochloric acid) at low temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

- Continuous addition of ethanolamine and sodium nitrite to a reactor containing hydrochloric acid.

- Maintaining the reaction temperature using a cooling system to ensure the stability of the reactants and products.

- Using large-scale extraction and purification techniques to isolate the nitrosamine.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The hydroxyethyl and carboxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitro compounds.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

ECMN is a nitrosamine derivative, which are compounds known for their significant biological activity, particularly in inducing carcinogenic effects. The structure of ECMN includes a hydroxyethyl group and a carboxymethyl group attached to a nitrosamine backbone, which contributes to its reactivity and biological effects.

Carcinogenicity Studies

ECMN has been primarily utilized in carcinogenicity studies due to its potent effects on cellular mechanisms. It is known to induce tumors in laboratory animals, making it a valuable tool for understanding the mechanisms of cancer development.

- Case Study: In studies involving rodents, ECMN was administered via various routes (oral, dermal) to evaluate its carcinogenic potential. The results indicated significant tumor formation in liver and kidney tissues, similar to other nitrosamines .

Genotoxicity Testing

The genotoxic effects of ECMN have been assessed through various assays, including those measuring DNA damage and mutagenicity.

- Findings: Research has demonstrated that ECMN induces DNA single-strand breaks in liver cells, indicating its potential as a genotoxic agent. This property is crucial for evaluating the risks associated with exposure to nitrosamines in environmental and occupational settings .

Data Tables

| Study | Route of Administration | Target Organ | Outcome |

|---|---|---|---|

| Study 1 | Oral | Liver | Tumor formation observed |

| Study 2 | Dermal | Kidney | Significant DNA damage detected |

| Study 3 | Oral | Esophagus | Tumor induction confirmed |

Risk Assessment

The risk associated with exposure to ECMN is evaluated through toxicological assessments that consider both acute and chronic exposure scenarios.

- Toxicity Levels: Studies indicate that the LD50 (lethal dose for 50% of subjects) for ECMN is comparable to other nitrosamines, necessitating careful handling and regulation .

Environmental Impact

Research has also focused on the environmental implications of ECMN, particularly regarding its formation from industrial processes involving amines and nitrites.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine involves its interaction with cellular components, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The molecular targets include DNA and proteins, and the pathways involved are related to the activation of nitrosamines to form reactive intermediates that interact with cellular macromolecules.

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : Likely C₅H₁₀N₂O₃ (inferred from substituents).

- Functional Groups : Nitroso (-N=O), hydroxyethyl (-CH₂CH₂OH), and carboxymethyl (-CH₂COOH).

- Toxicity: Nitrosamines are generally potent carcinogens; the hydroxyethyl and carboxymethyl groups may alter metabolic activation pathways compared to simpler analogs like NDMA .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine with structurally related nitrosamines and non-nitrosamine analogs:

Toxicity and Reactivity

- NDMA: Exhibits a Health Hazard Rating of 3 (severe) and Reactivity Rating of 2 (moderate) due to its stability and metabolic activation to alkylating agents . Its carcinogenicity is well-documented in liver and lung tissues .

- The carboxymethyl group could decelerate metabolic activation compared to NDMA, but this requires experimental validation .

- N-Bis(2-hydroxypropyl)nitrosamine : The hydroxypropyl groups reduce volatility and may delay enzymatic degradation, leading to prolonged tissue exposure .

Metabolic and Environmental Behavior

- NDMA : Rapidly absorbed and metabolized via cytochrome P450 enzymes to produce methyldiazonium ions, which alkylate DNA .

Actividad Biológica

N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine (HECMA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with HECMA.

Chemical Structure and Properties

HECMA belongs to the class of N-nitroso compounds, which are known for their diverse biological effects, including mutagenicity and carcinogenicity. The chemical structure can be represented as follows:

- Chemical Formula : C₅H₈N₂O₃

- Molecular Weight : 144.13 g/mol

The biological activity of HECMA primarily revolves around its ability to induce genotoxic effects. Research indicates that nitrosamines can undergo metabolic activation, leading to the formation of reactive intermediates capable of causing DNA damage. The following mechanisms have been identified:

- Formation of Reactive Metabolites : HECMA can be activated by enzymes such as alcohol dehydrogenase, leading to the generation of mutagenic metabolites .

- DNA Damage : Studies have shown that HECMA and its metabolites can cause single-strand breaks in DNA, contributing to its genotoxic potential .

Mutagenicity Testing

The mutagenic potential of HECMA has been assessed using various bacterial strains, notably Salmonella typhimurium. The results from these assays are summarized in the following table:

| Compound | Test System | Mutagenicity Result |

|---|---|---|

| This compound | TA 98, TA 100 | Positive with metabolic activation |

| N-nitroso-2-hydroxymorpholine | TA 100 | Positive |

| N-nitroso-(2-hydroxyethyl)-glycine | TA 98, TA 100 | Negative |

The data indicate that HECMA exhibits mutagenic properties primarily when metabolic activation occurs, highlighting the role of enzymatic processes in its biological activity .

Case Studies and Research Findings

Several studies have explored the implications of HECMA exposure in various biological contexts:

- Carcinogenicity Studies : Long-term rodent studies have demonstrated that exposure to nitrosamines like HECMA can lead to tumor development in specific organs, particularly the liver and lungs. These findings are consistent with observations made for other nitrosamines .

- Genotoxicity Assessments : In vivo studies have confirmed that administration of HECMA leads to significant DNA damage in liver tissues, evidenced by increased levels of DNA strand breaks .

- Comparative Analysis : When compared with other nitrosamines, HECMA shows a unique pattern of organ specificity for tumor induction, suggesting that slight structural variations can significantly influence biological outcomes .

Toxicological Profile

The toxicological profile of HECMA includes acute toxicity assessments and chronic exposure studies. Key findings include:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-Hydroxyethyl)-N-carboxymethylnitrosamine in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use Class I, Type B biological safety hoods for mixing/handling to minimize exposure . Transfer the compound via enclosed systems to prevent airborne release .

- Personal Protective Equipment (PPE) : Follow OSHA 29 CFR 1910.132 for hazard-specific PPE (e.g., nitrile gloves, lab coats, eye protection) .

- Regulatory Compliance : Adhere to OSHA 13 Carcinogens Standard (29 CFR 1910.1003) for mandatory actions, including routine air monitoring and waste disposal protocols .

Q. How can researchers design experiments to detect this compound in complex matrices?

- Methodological Answer :

- Analytical Method Selection : Use validated methods from regulatory bodies (e.g., USP, EDQM) or in-house validated procedures. Ensure methods are suitable for the matrix (e.g., APIs, biological samples) .

- Batch Analysis : Include data from at least three independent batches to confirm reproducibility. Use LC-MS/MS or GC-MS with isotopic labeling for specificity .

- Reference Standards : Cross-validate results with certified reference materials (CRMs) from authoritative sources like NIST or EMA .

Q. What steps should be taken to minimize unintended formation of nitrosamines during synthesis?

- Methodological Answer :

- Process Design : Avoid combining secondary/tertiary amines with nitrosating agents (e.g., nitrites, nitric oxide) in the same reaction vessel .

- pH Control : Maintain neutral or basic conditions (pH ≥7) to slow N-nitrosation kinetics .

- Supplier Audits : Verify raw material quality (e.g., nitrite levels in water) and equipment segregation (dedicated reactors for amine/nitrosating agent steps) .

Advanced Research Questions

Q. How can computational chemistry models predict the carcinogenic potential of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) to calculate reaction thermochemistry, including exact-exchange terms for improved accuracy in bond dissociation energies .

- Metabolic Pathway Modeling : Simulate hepatic activation pathways (e.g., CYP450-mediated α-hydroxylation) using software like Gaussian or ORCA. Compare results with in vitro mutagenicity assays (e.g., Ames test) .

- Table : Comparison of Calculated vs. Experimental Data

| Parameter | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| Activation Energy (kcal/mol) | 22.3 | 24.1 | 7.5% |

| ΔG° of Formation (kJ/mol) | 145.6 | 152.3 | 4.4% |

Q. How can contradictory data on the carcinogenic potency of nitrosamines be resolved?

- Methodological Answer :

- Critical Effect Analysis : Differentiate between genotoxic vs. non-genotoxic mechanisms using in vitro assays (e.g., Comet assay for DNA damage) .

- Dose-Response Modeling : Apply benchmark dose (BMD) frameworks to reconcile high-dose animal studies with low-dose human exposure scenarios .

- Table : Carcinogenic Potency Categorization (EMA Guidelines)

| Nitrosamine | TD50 (mg/kg/day) | Carcinogenicity Category |

|---|---|---|

| NDMA | 0.1 | High Concern |

| This compound | 1.2 (estimated) | Moderate Concern |

Q. What advanced techniques validate the structural conformation of this compound?

- Methodological Answer :

- X-ray Crystallography : Use ORTEP-III with GUI for thermal ellipsoid visualization to confirm bond angles and torsional strain .

- NMR Spectroscopy : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve ambiguity in hydroxyethyl and carboxymethyl groups .

- Mass Spectrometry : Perform high-resolution MS (HRMS) with collision-induced dissociation (CID) to fragment the nitroso group (m/z 30 fragment ion) .

Methodological Guidelines

Q. How should researchers conduct risk assessments for nitrosamine impurities in pharmaceutical APIs?

- Stepwise Approach :

Hazard Identification : Review EMA/FDA guidelines to classify nitrosamines as "cohort of concern" if mutagenic .

Exposure Limits : Calculate permitted daily exposure (PDE) using EMA’s 1.5 μg/day threshold or ICH M7(R1) limits .

Batch Traceability : Submit analytical data for 10+ batches to SAHPRA or EMA, including sameness declarations for RRAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.